

A Comparative Analysis of Experimental and Computational Infrared Spectra of 2-Thiopheneacetonitrile

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Compound of Interest

Compound Name: 2-Thiopheneacetonitrile

Cat. No.: B147512

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An in-depth comparison of the vibrational frequencies of **2-Thiopheneacetonitrile** obtained through experimental Fourier Transform Infrared (FT-IR) spectroscopy and computational Density Functional Theory (DFT) calculations, providing researchers with a comprehensive guide to understanding the molecule's spectral properties.

This guide presents a detailed comparison between the experimentally measured and computationally predicted infrared (IR) spectra of **2-Thiopheneacetonitrile**. This analysis is crucial for researchers in the fields of spectroscopy, computational chemistry, and drug development, as it validates theoretical models and aids in the precise identification and characterization of molecular structures. The comparison leverages experimental data from liquid-phase FT-IR spectroscopy and theoretical data from DFT calculations using the B3LYP method with 6-31G* and 6-311+G** basis sets.

Data Presentation: Experimental vs. Computational Wavenumbers

The following table summarizes the key vibrational frequencies for **2-Thiopheneacetonitrile**, showcasing a comparison between the experimental FT-IR data and the scaled computational results obtained from DFT calculations. The computational frequencies have been scaled to correct for anharmonicity and other systematic errors inherent in the theoretical model.

Vibrational Mode	Experimental FT-IR (cm ⁻¹)	Computational DFT (B3LYP/6-311+G**) (cm ⁻¹)
C-H Stretching (Thiophene Ring)	3109	3110
C-H Stretching (Methylene Group)	2927	2928
C≡N Stretching (Nitrile Group)	2252	2251
C=C Stretching (Thiophene Ring)	1520	1521
CH ₂ Scissoring	1415	1414
C-C Stretching (Thiophene Ring)	1301	1301
C-H in-plane bending (Thiophene Ring)	1251	1251
C-H in-plane bending (Thiophene Ring)	1202	1202
C-S Stretching (Thiophene Ring)	853	854
C-H out-of-plane bending (Thiophene Ring)	715	716

Experimental and Computational Protocols

A clear understanding of the methodologies employed is essential for a critical evaluation of the presented data.

Experimental Protocol: FT-IR Spectroscopy

The experimental infrared spectrum of **2-Thiopheneacetonitrile** was recorded in the liquid phase. A Fourier Transform Infrared (FT-IR) spectrometer was utilized to obtain the spectrum, typically in the range of 4000-400 cm⁻¹. The liquid sample is placed between two salt plates

(e.g., KBr or NaCl) to create a thin film through which the infrared beam is passed. The resulting interferogram is then mathematically transformed into a spectrum that plots absorbance or transmittance against wavenumber.

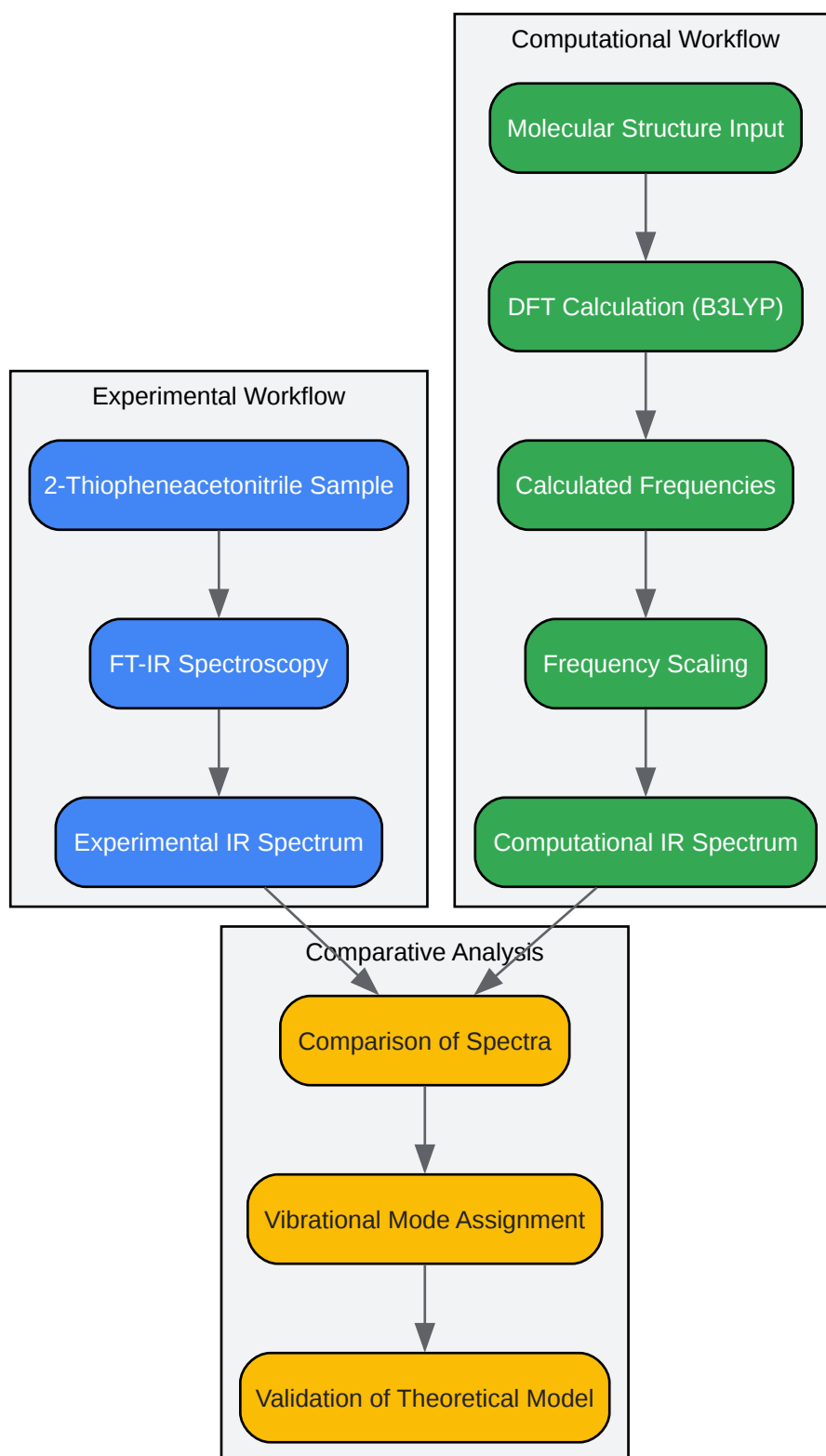
Computational Protocol: Density Functional Theory (DFT)

The theoretical vibrational frequencies were calculated using Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The calculations were performed using the Gaussian suite of programs.

- Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) was employed.[\[1\]](#)
- Basis Sets: The calculations were carried out using the 6-31G* and 6-311+G** basis sets to describe the atomic orbitals.[\[1\]](#)
- Optimization: The molecular geometry of **2-Thiopheneacetonitrile** was first optimized to find its lowest energy conformation.
- Frequency Calculation: Vibrational frequency calculations were then performed on the optimized geometry to predict the IR spectrum.
- Scaling: The computed harmonic frequencies are known to be systematically higher than the experimental frequencies. Therefore, a scaling factor is typically applied to the calculated wavenumbers to improve the agreement with the experimental data.[\[1\]](#)

Workflow for Comparative Spectral Analysis

The following diagram illustrates the logical workflow for comparing experimental and computational IR spectra, a common practice in vibrational spectroscopy studies.



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Figure 1. Workflow for comparing experimental and computational IR spectra.

Conclusion

The close agreement between the experimental and scaled computational vibrational frequencies, as detailed in the comparison table, demonstrates the high accuracy of the DFT B3LYP/6-311+G** model for predicting the infrared spectrum of **2-Thiopheneacetonitrile**.^[1] This validation is significant for researchers, as it confirms that computational methods can be reliably used to study the vibrational properties of this and similar molecules, aiding in spectral interpretation and the prediction of properties for novel compounds in drug discovery and materials science.

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References

- 1. jetir.org [jetir.org]
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